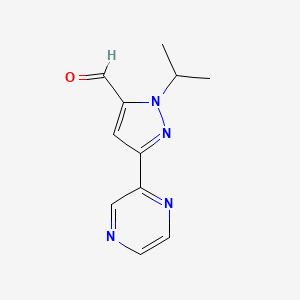
1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with an isopropyl group at the 1-position, a pyrazinyl group at the 3-position, and an aldehyde group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde typically involves the formation of the pyrazole ring followed by functional group modifications. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or acetic acid. The aldehyde group can be introduced through formylation reactions using reagents like Vilsmeier-Haack reagent or by oxidation of corresponding alcohols.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or dimethylformamide.
Major Products
Oxidation: 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid.
Reduction: 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学的研究の応用
1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biology: It may be used in the development of bioactive molecules for studying cellular processes or as probes in biochemical assays.
Materials Science: The compound can be utilized in the design of novel materials with specific electronic or optical properties.
Industry: It may find applications in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of the target molecules and pathways involved.
類似化合物との比較
Similar Compounds
1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-methanol: Similar structure but with an alcohol group instead of an aldehyde.
1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde: Similar structure but with a pyridinyl group instead of a pyrazinyl group.
Uniqueness
1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the pyrazinyl and aldehyde groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
特性
分子式 |
C11H12N4O |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
2-propan-2-yl-5-pyrazin-2-ylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C11H12N4O/c1-8(2)15-9(7-16)5-10(14-15)11-6-12-3-4-13-11/h3-8H,1-2H3 |
InChIキー |
CTIVRPPWEBQSNK-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=CC(=N1)C2=NC=CN=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


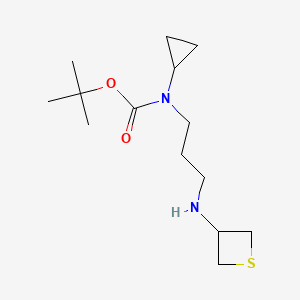
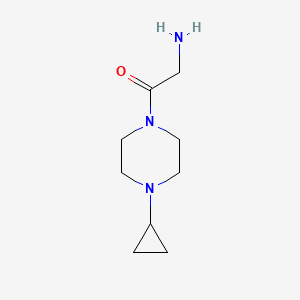

![3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B13339349.png)
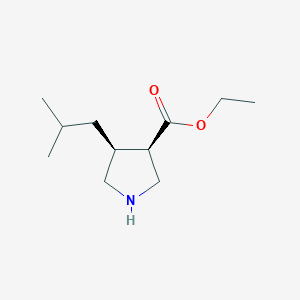

![tert-Butyl 2-aminospiro[bicyclo[3.1.0]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B13339371.png)

![6,8-Di([1,1'-biphenyl]-2-yl)-7-hydroxy-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide](/img/structure/B13339384.png)
![9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13339390.png)
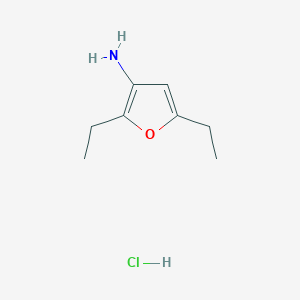
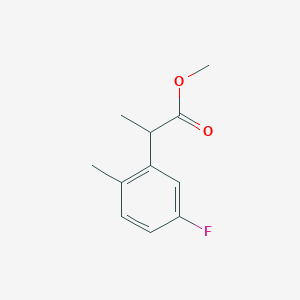
![[4-(Difluoromethyl)phenyl]methanethiol](/img/structure/B13339408.png)

